molecular formula C21H22O9 B1665254 Aloin B CAS No. 28371-16-6

Aloin B

Cat. No.: B1665254
CAS No.: 28371-16-6
M. Wt: 418.4 g/mol
InChI Key: AFHJQYHRLPMKHU-WEZNYRQKSA-N
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Description

Aloin B, also known as barbaloin, is a bitter, yellow-brown compound found in the exudate of Aloe species. It is an anthraquinone glycosyl, meaning its anthraquinone skeleton is modified by the addition of a sugar molecule. This compound is present in the aloe latex, which is the yellow sap found between the outer rind and the inner gel of the aloe leaf . It has been used traditionally as a stimulant-laxative to treat constipation by inducing bowel movements .

Mechanism of Action

Target of Action

Aloin B has been found to interact with several targets. It inhibits the activity and expression of hepatic CYP1A2 and CYP3A4 . It also interacts with proteins like Bax, Bcl-2, and caspase-3 . Furthermore, it has been found to inhibit nitric oxide (NO) production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Mode of Action

This compound interacts with its targets resulting in various changes. It inhibits the activity and expression of hepatic CYP1A2 and CYP3A4, which are involved in drug metabolism . It also downregulates the expression of Bcl-2, an anti-apoptotic protein, and upregulates the expression of Bax, a pro-apoptotic protein . This leads to the activation of caspase-3, a key enzyme involved in apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to downregulate the MAPK signaling pathway , which plays a crucial role in various cellular functions including cell proliferation, differentiation, and apoptosis. It also inhibits the NF-κB signaling pathway , which is involved in immune and inflammatory responses.

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by factors such as its absorption in the gastrointestinal tract, distribution within the body, metabolism by enzymes, and excretion through the kidneys or liver .

Result of Action

This compound has been found to have several molecular and cellular effects. It inhibits cell proliferation and induces apoptosis in various cell types . It also reduces inflammation by inhibiting the production of inflammatory factors .

Action Environment

Environmental factors can influence the action of this compound. For instance, diet can impact the composition of the gut microbiota, which can in turn affect the metabolism and efficacy of this compound . Moreover, the compound’s stability and efficacy can be influenced by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

Aloin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, aloin has been shown to inhibit the enzyme urease, which catalyzes the hydrolysis of urea to ammonia . This inhibition is crucial in the context of Helicobacter pylori infections, where urease activity contributes to the pathogenesis of peptic ulcers . Aloin also interacts with core amino acids such as lysine, valine, and tyrosine, forming hydrogen bonds that hinder the function of target enzymes .

Cellular Effects

Aloin exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, aloin has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells . Additionally, aloin can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .

Molecular Mechanism

The molecular mechanism of aloin involves several binding interactions with biomolecules. Aloin binds to enzymes and proteins, inhibiting or activating their functions. For instance, aloin inhibits the enzyme urease by binding to its active site, preventing the hydrolysis of urea . Aloin also affects gene expression by modulating transcription factors and signaling pathways involved in cellular responses to stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aloin change over time. Aloin is relatively stable under certain conditions but can degrade when exposed to light and heat . Long-term studies have shown that aloin can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-cancer activities . The stability and efficacy of aloin can vary depending on the experimental conditions and the formulation used .

Dosage Effects in Animal Models

The effects of aloin vary with different dosages in animal models. At low doses, aloin exhibits beneficial effects such as anti-inflammatory and laxative properties . At high doses, aloin can cause toxic effects, including gastrointestinal irritation and liver damage . Threshold effects have been observed, where the beneficial effects of aloin are maximized at specific dosages, beyond which adverse effects become prominent .

Metabolic Pathways

Aloin is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. For example, aloin is metabolized by liver enzymes into various metabolites that are excreted in the urine . Aloin can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Aloin is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and intestines, where it exerts its effects . The distribution of aloin within the body can influence its efficacy and toxicity, depending on the concentration and duration of exposure .

Subcellular Localization

The subcellular localization of aloin affects its activity and function. Aloin can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, aloin can localize to the mitochondria, where it induces apoptosis in cancer cells by disrupting mitochondrial function . The precise localization of aloin within the cell can determine its biological effects and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions: Aloin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be stable at acidic pH levels, which is crucial for its extraction and quantification .

Common Reagents and Conditions: Common reagents used in the reactions involving aloin include acetonitrile acidified with formic acid for extraction , and phosphate-buffered saline for maintaining stability during HPLC analysis . The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the stability and purity of aloin.

Major Products Formed: The major products formed from the reactions involving aloin include its diastereomers, aloin A (barbaloin) and this compound (isobarbaloin), which have similar chemical properties . These diastereomers are often the focus of studies due to their distinct pharmacological properties.

Properties

IUPAC Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHJQYHRLPMKHU-WEZNYRQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904581
Record name Aloin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28371-16-6
Record name Aloin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28371-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028371166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VIB0J2WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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